molecular formula C18H18F2N2O4 B607298 EMD638683 CAS No. 1181770-72-8

EMD638683

カタログ番号: B607298
CAS番号: 1181770-72-8
分子量: 364.3 g/mol
InChIキー: SSNAPUUWBPZGOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EMD638683は、血清および糖質コルチコイド調節キナーゼ1(SGK1)の高度に選択的な阻害剤です。SGK1は、細胞生存、増殖、イオン輸送など、さまざまな細胞プロセスに関与するセリン/スレオニンキナーゼです。 This compoundは、特にがん治療と高血圧管理において、科学研究における可能性を示しています .

作用機序

EMD638683は、SGK1を選択的に阻害することにより、その効果を発揮します。SGK1は、N-Mycダウンストリーム調節遺伝子1(NDRG1)など、さまざまな基質のリン酸化に関与しています。 This compoundは、SGK1を阻害することにより、これらの基質のリン酸化を減らし、細胞生存と増殖の低下などの細胞プロセスの変化につながります . この化合物は、イオン輸送と血圧調節に関連する経路にも影響を与えます .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、他のキナーゼに対するオフターゲット効果が最小限であるため、SGK1に対する高い選択性によって特徴付けられます。 この選択性は、SGK1特異的経路の研究と、SGK1が関与する状態における潜在的な治療用途のための貴重なツールになります .

準備方法

合成経路と反応条件

EMD638683の合成には、複数のステップが関与し、主要な中間体の調製から始まります。 一般的な経路の1つは、3,5-ジフルオロベンズアルデヒドと酢酸エチルを反応させて中間体を生成し、その後、さらなる反応を行って最終生成物を得る方法です .

工業生産方法

This compoundの工業生産は、通常、最適化された反応条件を使用して、高収率と高純度を確保するために、大規模合成が行われます。 このプロセスには、一貫性と安全性を維持するための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類

EMD638683は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化された誘導体が生成され、還元によりthis compoundの還元された形が生成される可能性があります .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Antihypertensive Properties

Mechanism of Action:
EMD638683 has been shown to inhibit SGK1, which plays a critical role in renal sodium reabsorption and blood pressure regulation. In a study involving mice subjected to high salt and fructose diets, this compound significantly reduced blood pressure without affecting control animals or SGK1 knockout mice. The compound demonstrated an IC50 value of 3 µM for SGK1 inhibition, indicating its potency as an antihypertensive agent .

Clinical Implications:
The findings suggest that this compound could be beneficial for individuals suffering from hypertension associated with type II diabetes and metabolic syndrome. Its ability to counteract salt-sensitive hypertension positions it as a promising candidate for further clinical development .

Antitumor Activity

Inhibition of Tumor Growth:
this compound has been investigated for its antitumor effects, particularly in colon cancer. In vitro studies revealed that this compound enhanced apoptosis in colon carcinoma cells when combined with radiation therapy. The treatment led to significant reductions in tumor size and weight in murine models subjected to chemical carcinogenesis .

Mechanistic Insights:
The compound promotes apoptotic pathways by increasing caspase-3 activity and enhancing DNA fragmentation in tumor cells. This suggests that this compound could be integrated into therapeutic regimens targeting colon cancer, particularly in conjunction with radiation therapy .

Cardiac Fibrosis and Inflammation

Cardiac Protection:
Recent research has highlighted the role of this compound in preventing cardiac fibrosis induced by Angiotensin II. The compound was shown to inhibit interleukin-1β release and reduce NLRP3 inflammasome activation in cardiac tissues. These effects contribute to the attenuation of cardiac inflammation and remodeling associated with hypertension .

Potential Therapeutic Use:
By mitigating inflammatory responses in cardiac tissues, this compound may offer a novel approach to treating hypertensive heart disease, representing a significant advancement in cardiovascular pharmacotherapy .

Summary of Key Findings

Application Area Key Findings Mechanism
AntihypertensiveSignificant reduction in blood pressure in hypertensive miceInhibition of SGK1-mediated sodium reabsorption
AntitumorEnhanced apoptosis in colon cancer cells; reduced tumor growthInduction of apoptotic pathways via caspase activation
Cardiac FibrosisInhibition of cardiac inflammation and fibrosisSuppression of NLRP3 inflammasome activation

Case Studies

  • Hypertension Management:
    • A study demonstrated that this compound effectively reduced blood pressure in fructose-treated mice, highlighting its potential for managing salt-sensitive hypertension .
  • Cancer Treatment Synergy:
    • In combination with radiation therapy, this compound significantly increased the apoptotic rate in colon cancer cells, suggesting enhanced efficacy against tumors when used alongside conventional treatments .
  • Cardiac Health:
    • Research indicated that this compound mitigated Angiotensin II-induced cardiac fibrosis by inhibiting inflammatory cytokine release, presenting a promising strategy for treating hypertensive heart disease .

類似化合物との比較

Similar Compounds

Uniqueness of EMD638683

This compound is unique due to its high selectivity for SGK1, with minimal off-target effects on other kinases. This selectivity makes it a valuable tool for studying SGK1-specific pathways and for potential therapeutic applications in conditions where SGK1 is implicated .

生物活性

EMD638683 is a selective inhibitor of the serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a significant role in various biological processes, including inflammation, cell survival, and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific cell types, and implications for therapeutic applications.

This compound inhibits SGK1 with an IC50 value of approximately 3 μM, demonstrating potent activity against this kinase. It also shows inhibitory effects on SGK2 and SGK3, with inhibition rates of 85%, 71%, and 75% at a concentration of 1 μM, respectively. Additionally, it has significant inhibitory effects on MSK1 and PRK2 with IC50 values ≤ 1 μM. Importantly, it does not significantly inhibit other kinases such as MAPK or Syk at higher concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptotic processes in cancer cells. For example, in HeLa cells, this compound suppressed the phosphorylation of NDRG1, a target of SGK1, indicating its effectiveness in inhibiting SGK1-dependent pathways . Furthermore, this compound treatment has been shown to enhance radiation-induced apoptosis in colon carcinoma cells (CaCo-2), evidenced by increased depolarization of mitochondria and elevated caspase activity .

Table 1: In Vitro Effects of this compound

Cell TypeIC50 (μM)Observed Effects
HeLa3Suppression of NDRG1 phosphorylation
CaCo-250Increased caspase activity and mitochondrial depolarization
MacrophagesNot specifiedAmelioration of IL-1β secretion under Ang II stimulation

In Vivo Studies

In vivo studies have highlighted the potential therapeutic applications of this compound. In murine models subjected to chemical carcinogenesis, administration of this compound significantly reduced tumor growth and colon weight at a dose of 600 mg/kg/day. This suggests its potential as an anti-cancer agent .

Additionally, in models of hypertension induced by Angiotensin II (Ang II), this compound was found to inhibit cardiac fibrosis and remodeling by suppressing inflammatory responses. Specifically, it reduced interleukin (IL)-1β release and inhibited NLRP3 inflammasome activation in cardiac tissues . These findings indicate that this compound may serve as a promising therapeutic agent for hypertensive cardiac damage.

Table 2: In Vivo Effects of this compound

Study TypeModelDose (mg/kg/day)Key Findings
Tumor GrowthChemical carcinogenesis600Reduced colon weight and tumor development
HypertensionAng II infusionNot specifiedInhibited cardiac fibrosis and inflammation

Case Studies

Case Study 1: Anti-Cancer Activity
In a study examining the effects of this compound on colon cancer cells, it was observed that treatment led to significant apoptosis when combined with radiation. The study reported enhanced DNA fragmentation and increased exposure of phosphatidylserine on the cell surface, indicative of late-stage apoptosis .

Case Study 2: Hypertension Management
Another investigation focused on the antihypertensive properties of this compound. Mice treated with fructose to induce hypertension showed normalized systolic blood pressure following administration of this compound. This suggests that targeting SGK1 may provide a novel approach for managing hypertension in diabetic patients .

特性

IUPAC Name

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNAPUUWBPZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657800
Record name N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181770-72-8
Record name N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

70.0 g of N′-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-methoxy-3-methylbenzohydrazide (A1) are suspended in 350 ml of dichloromethane. 105 ml of boron tribromide are then added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The resultant solution is subsequently carefully decanted into one litre of ice-water. The aqueous phase is extracted twice with 500 ml of ethyl acetate. The combined organic phases are then extracted once with 300 ml of water, dried over sodium sulfate and subsequently filtered. The filtrate is concentrated in vacuo. The resultant residue is, then recrystallised from 500 ml of acetonitrile using activated carbon, giving 32.2 g of the title compound as colourless solid having a melting point of 187.4° C. (MS: 365 (MH+), TLC: Rf=0.29 (cyclohexane/methyl tert-butyl ether 1:4, parts by volume).
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。